
(2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, or BDFB, is a synthetic organosilicon compound with a variety of uses in the laboratory. It is a highly reactive reagent, making it a useful tool for various chemical transformations. BDFB is also known to have a wide range of applications in the fields of science, medicine, and engineering.
Wissenschaftliche Forschungsanwendungen
BDFB has a wide range of applications in scientific research. It has been used as a catalyst for a variety of organic transformations, including the synthesis of polymers, the preparation of novel materials, and the synthesis of pharmaceuticals. Additionally, BDFB has been used as a reagent in the synthesis of organosilicon compounds, which are important building blocks for many applications in the fields of electronics and materials science.
Wirkmechanismus
The mechanism of action of BDFB is related to its reactivity. It is a highly reactive reagent, and its reactivity is due to the presence of a bromine atom in the molecule, which acts as a nucleophile. This reactivity allows BDFB to be used as a catalyst in a variety of chemical transformations.
Biochemical and Physiological Effects
Due to its high reactivity, BDFB has the potential to cause adverse biochemical and physiological effects. It can interact with proteins and other biological molecules, potentially leading to changes in their structure and function. Additionally, BDFB can interact with DNA, potentially leading to mutations. Therefore, it is important to use caution when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
BDFB is a versatile reagent that is useful for a variety of laboratory transformations. It is relatively easy to synthesize and can be stored at room temperature. Additionally, it is highly reactive, making it useful for a variety of chemical transformations. However, it is important to note that BDFB is toxic and can cause adverse biochemical and physiological effects. Therefore, it is important to use caution when handling this compound.
Zukünftige Richtungen
Given the wide range of applications of BDFB, there are many potential future directions for this compound. For example, it could be used as a catalyst for the synthesis of new materials, or it could be used as a reagent in the synthesis of pharmaceuticals. Additionally, it could be further studied to better understand its biochemical and physiological effects. Finally, it could be used as a tool for the synthesis of organosilicon compounds, which could be used in a variety of applications in the fields of electronics and materials science.
Synthesemethoden
The synthesis of BDFB is relatively straightforward. It is produced through the reaction of 2-bromo-3,4-difluorobenzyl alcohol with t-butyl dimethylsilane in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and pressure, and the resulting product is a white, crystalline solid.
Eigenschaften
IUPAC Name |
(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrF2OSi/c1-13(2,3)18(4,5)17-8-9-6-7-10(15)12(16)11(9)14/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIIYVLCFSUMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=C(C=C1)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrF2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, 97% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
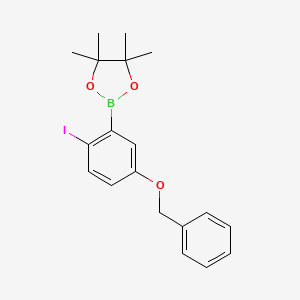
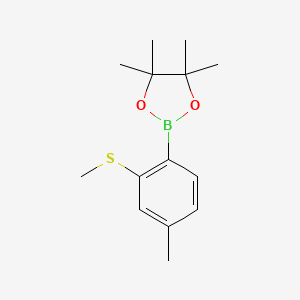
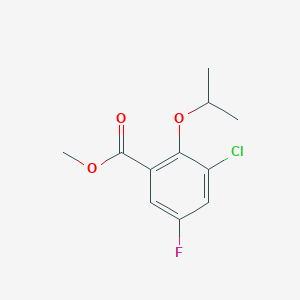


![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
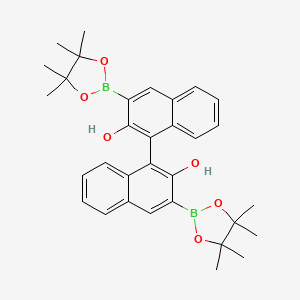


![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
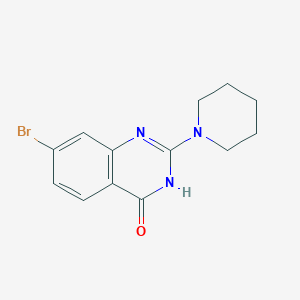
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)